4-[(4-Pyridinylmethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHINPRZMCMMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359053 | |
| Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5966-20-1 | |
| Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 4 Pyridinylmethyl Amino Benzoic Acid
Established Synthetic Routes for 4-[(4-Pyridinylmethyl)amino]benzoic acid
The primary established method for the synthesis of this compound involves a two-step process initiated by the formation of a Schiff base, followed by its reduction. This classical approach leverages the reactivity of 4-aminobenzoic acid and pyridine-4-carboxaldehyde.
The initial step is the condensation reaction between 4-aminobenzoic acid and pyridine-4-carboxaldehyde. This reaction forms a Schiff base, specifically 4-{[(E)-(pyridin-4-yl)methylidene]amino}benzoic acid. The subsequent and final step is the reduction of the imine bond of the Schiff base to yield the target secondary amine, this compound. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This method is a well-documented and reliable pathway for the preparation of N-substituted aminobenzoic acids. nih.govrjptonline.org
An alternative, though less detailed in specific literature for this exact compound, is the direct nucleophilic substitution reaction. This would likely involve the reaction of a 4-aminobenzoic acid ester, such as methyl 4-aminobenzoate, with a reactive pyridine (B92270) derivative like 4-(chloromethyl)pyridine. This approach, however, can be complicated by side reactions and may require more stringent control of reaction conditions.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound, particularly via the reductive amination of a Schiff base intermediate, is crucial for maximizing yield and purity. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the specific reducing agent used.
For the Schiff base formation step, the reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often with catalytic amounts of acid to facilitate the condensation. The subsequent reduction with sodium borohydride is generally performed at room temperature. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time and ensure complete conversion of the starting materials.
The table below summarizes typical reaction conditions that can be optimized for the synthesis of related N-substituted aminobenzoic acids via reductive amination.
| Parameter | Condition | Effect on Yield and Purity |
| Solvent | Ethanol, Methanol | Affects solubility of reactants and intermediates. |
| Temperature | Room Temperature | Mild conditions often suffice for the reduction step. |
| Reducing Agent | Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Choice of reducing agent can influence selectivity and reactivity. nih.gov |
| Catalyst (for Schiff base formation) | Acetic Acid (catalytic) | Can accelerate the initial condensation reaction. |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, several green chemistry principles can be applied.
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, is a key green strategy. researchgate.net For the synthesis of the target molecule, a one-pot reductive amination of 4-aminobenzoic acid and pyridine-4-carboxaldehyde would eliminate the need to isolate the intermediate Schiff base, thereby reducing solvent usage and waste generation.
The use of greener solvents, such as water or ethanol, and the exploration of solvent-free reaction conditions are also important aspects of green synthesis. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. nih.gov While not specifically detailed for this compound, the application of microwave irradiation to the synthesis of PABA-substituted pyrimidine (B1678525) derivatives has been reported, suggesting its potential applicability here. nih.gov
Novel Synthetic Strategies for this compound
Research into novel synthetic strategies aims to improve efficiency, selectivity, and the environmental footprint of chemical transformations.
Catalyst Development in Synthesis
The development of new catalysts is a cornerstone of modern organic synthesis. For the reductive amination step, while traditional reducing agents like sodium borohydride are effective, research is ongoing into catalytic transfer hydrogenation reactions. These methods often employ transition metal catalysts (e.g., iridium or ruthenium complexes) with a benign hydrogen donor (e.g., formic acid or isopropanol), offering a milder and more selective alternative to metal hydrides. nih.gov The application of such catalytic systems could provide a more efficient and sustainable route to this compound.
Furthermore, the development of solid acid catalysts could facilitate the initial Schiff base formation under heterogeneous conditions, allowing for easier catalyst recovery and reuse. mdpi.com
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound has not been prominently reported, the development of such a reaction would be a significant advancement. A hypothetical one-pot, four-component reaction could potentially involve a derivative of benzoic acid, a pyridine-containing component, an amine source, and another reactant to construct the final molecule in a single, efficient step. The exploration of MCRs for the synthesis of pyridine derivatives is an active area of research. researchgate.net
Chemical Derivatization of this compound
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with potentially new properties.
The carboxylic acid group is a primary site for derivatization. Standard esterification procedures, for instance, reacting the acid with an alcohol in the presence of an acid catalyst, can be employed to produce a range of esters. For example, the synthesis of pyridin-4-ylmethyl 4-aminobenzoate, an ester of the parent amine, has been reported. researchgate.net Similarly, the formation of amides can be achieved by reacting the carboxylic acid with a primary or secondary amine using a suitable coupling agent. nih.gov
The secondary amine linkage also presents opportunities for derivatization, although this is generally less straightforward than modifying the carboxylic acid. N-alkylation or N-acylation could be explored under specific conditions.
Finally, the pyridine ring can undergo various reactions, including N-oxidation and electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions at other positions of the molecule.
The table below lists some potential derivatization reactions for this compound.
| Functional Group | Reaction Type | Potential Reagents | Product Class |
| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) with acid catalyst | Esters |
| Carboxylic Acid | Amidation | Amines with coupling agents (e.g., DCC, EDC) | Amides |
| Secondary Amine | N-Alkylation | Alkyl halides (under specific conditions) | Tertiary Amines |
| Pyridine Ring | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxides |
Strategic Modifications for Biological Probes
The development of biological probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. The structure of this compound is well-suited for modification to create such probes. The secondary amine and the carboxylic acid group are prime sites for the introduction of reporter groups, such as fluorophores or biotin, or for the attachment of reactive moieties for covalent labeling of biomolecules.
One common strategy for modifying similar aminobenzoic acid scaffolds involves the derivatization of the carboxylic acid. For instance, the synthesis of various ester and amide derivatives of PABA has been extensively reported, showcasing the feasibility of attaching diverse functional groups. scholarsresearchlibrary.com These reactions are typically straightforward, involving standard coupling agents or refluxing with the appropriate alcohol in the presence of an acid catalyst. scholarsresearchlibrary.com Similarly, the secondary amine of this compound could be targeted for alkylation or acylation to introduce specific functionalities. nih.gov
Furthermore, the pyridine ring itself offers another avenue for modification. The nitrogen atom in the pyridine ring can be quaternized, which can influence the compound's solubility and cell permeability, properties that are critical for effective biological probes. The pyridine ring can also be a handle for introducing bioorthogonal groups, which allow for specific chemical reactions to be performed in a biological environment without interfering with native biochemical processes. nih.gov
Table 1: Potential Modifications of this compound for Biological Probe Development
| Modification Site | Potential Functional Group | Purpose in Biological Probes | Analogous Reaction Reference |
| Carboxylic Acid | Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | Visualization and tracking in cells | scholarsresearchlibrary.com |
| Carboxylic Acid | Biotin | Affinity-based purification of target proteins | scholarsresearchlibrary.com |
| Secondary Amine | Photo-crosslinkers (e.g., Benzophenones) | Covalent capture of interacting biomolecules | nih.gov |
| Pyridine Ring | Azide or Alkyne Groups | Bioorthogonal ligation via "Click Chemistry" | nih.gov |
| Pyridine Ring | Quaternization with Alkyl Halides | Modulation of solubility and cellular uptake | rsc.org |
Precursor Role in Complex Molecular Architectures
The inherent functionality of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures. The presence of both a nucleophilic amine and an electrophilic carboxylic acid (or its activated form) within the same molecule opens the door to a variety of synthetic transformations, including polymerization and the construction of macrocycles.
The PABA scaffold, a key component of our target molecule, is a well-established building block for creating a diverse array of bioactive compounds, including anticancer, antibacterial, and anti-inflammatory agents. nih.gov For instance, derivatives of PABA have been used to synthesize Schiff bases, which can then be used to form metal complexes or other heterocyclic systems. researchgate.net One can envision similar strategies being applied to this compound, where the pyridinylmethyl group would introduce an additional vector for molecular complexity and biological interaction. The pyridine moiety is a prevalent feature in many FDA-approved drugs, recognized for enhancing biochemical potency and metabolic stability. rsc.orgnih.gov
The synthesis of N-(pyridin-4-ylmethyl)aniline derivatives has been explored in the context of developing kinase inhibitors, demonstrating the utility of this specific structural motif in medicinal chemistry. nih.gov This suggests that this compound could serve as a valuable precursor for a new generation of kinase inhibitors, where the benzoic acid group provides a point for further derivatization to optimize binding and pharmacokinetic properties.
Table 2: Examples of Complex Molecular Architectures Derived from PABA Analogs
| Resulting Architecture | Synthetic Strategy | Potential Application | Analogous Synthesis Reference |
| Benzimidazole Derivatives | Condensation with o-phenylenediamine | Anticancer agents | nih.gov |
| Schiff Base Metal Complexes | Reaction with aldehydes and metal salts | Antimicrobial agents | researchgate.net |
| Poly-amide Polymers | Self-condensation or with diamines | Biomaterials | nih.gov |
| Macrocyclic Compounds | Intramolecular cyclization | Host-guest chemistry, ionophores | nih.gov |
Applications in Peptide Synthesis Methodologies
The structural similarity of this compound to amino acids makes it a compelling candidate for incorporation into peptides, leading to the creation of peptidomimetics with potentially enhanced stability and novel biological activities. The field of peptide synthesis has increasingly embraced the use of non-natural amino acids to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. springernature.com
The carboxylic acid and the secondary amine of this compound can act as the C-terminus and N-terminus, respectively, allowing for its integration into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The pyridinylmethyl side chain would then project from the peptide backbone, offering a unique chemical handle for modulating the peptide's structure and function.
While direct examples of incorporating this compound into peptides are not yet widely reported, the use of structurally related aminobenzoic acids in peptidomimetic design is well-established. For instance, aminobenzoic acid-based templates have been synthesized and utilized in the discovery of peptidomimetic drugs. springernature.com These templates can constrain the peptide backbone into specific conformations, which can be crucial for receptor binding and biological activity.
Table 3: Potential Applications of this compound in Peptide Synthesis
| Application | Description | Potential Advantage | Analogous Application Reference |
| Peptidomimetic Scaffolds | Incorporation into peptide sequences to mimic or disrupt protein-protein interactions. | Enhanced proteolytic stability and conformational rigidity. | springernature.com |
| Introduction of a Pyridine Moiety | The pyridine ring can act as a hydrogen bond acceptor or a metal coordinating site. | Modulation of peptide structure and introduction of novel binding motifs. | rsc.org |
| Spacing Element | Use as a linker to connect two peptide fragments or to attach other functional molecules. | Control over the distance and orientation of attached moieties. | nih.gov |
In Vitro Biological Activity and Molecular Interactions of 4 4 Pyridinylmethyl Amino Benzoic Acid
Investigation of In Vitro Pharmacological Profiles
Comprehensive searches of scientific databases and chemical registries did not yield specific experimental data on the in vitro pharmacological profile of 4-[(4-Pyridinylmethyl)amino]benzoic acid. The following subsections detail the lack of available information for the specified assays.
Receptor and Enzyme Binding Assays
There is no specific data available in the public scientific literature detailing the results of receptor or enzyme binding assays conducted with this compound. Consequently, its binding affinities, selectivity for specific biological targets, and potential enzyme inhibition constants (e.g., IC₅₀ or Kᵢ values) remain uncharacterized.
Cellular Uptake and Distribution Studies
Information regarding the in vitro cellular uptake and distribution of this compound is not available. Studies detailing its mechanisms of transport across cellular membranes, accumulation within specific organelles, or its efflux from cells have not been published.
Modulation of Cell Signaling Pathways
There are no dedicated studies in the available literature that investigate the effects of this compound on specific cell signaling pathways. Therefore, its potential to modulate key cellular processes through signaling cascades has not been documented.
Observed Bioactivities in Cell-Based and Biochemical Assays
While related PABA derivatives have shown various bioactivities, specific in vitro data for this compound in cell-based and biochemical assays is not present in the reviewed literature.
Anti-inflammatory Modulatory Effects
No specific in vitro studies detailing the anti-inflammatory effects of this compound were found. As a result, there is no available data on its ability to modulate inflammatory responses, such as the inhibition of pro-inflammatory cytokine production or its effects on enzymes involved in the inflammatory cascade.
Anti-proliferative and Apoptotic Inducing Activities
The anti-proliferative and apoptosis-inducing capabilities of compounds structurally related to this compound have been investigated in various cancer cell lines. These studies highlight the potential of the pyridine (B92270) and benzamide (B126) moieties as pharmacophores in the development of novel anticancer agents.
Derivatives of pyridine have demonstrated a wide range of biological activities, including significant anti-proliferative effects against several cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. For instance, certain pyridine-urea derivatives have shown potent inhibitory activity against breast cancer cell lines.
Similarly, benzamide derivatives have been explored for their potential in cancer therapy, with some demonstrating the ability to inhibit tumor growth and induce apoptosis. The mechanism often involves the modulation of key signaling pathways involved in cell survival and proliferation.
Interactive Data Table: Anti-proliferative Activity of a Structurally Related Pyridine-Urea Compound (8e) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 0.22 |
Note: The data presented is for a pyridine-urea derivative, not this compound. Data from a study on pyridine-ureas as potential anticancer agents.
The induction of apoptosis is a key mechanism for many anticancer agents. Studies on related pyridine derivatives have shown that these compounds can trigger programmed cell death in cancer cells. For example, some analogs of the antimalarial drug Pyrimethamine, which contains a pyrimidine (B1678525) ring system with some structural similarities to the pyridine moiety, have been shown to induce apoptosis in human melanoma cell lines. nih.gov This is often confirmed through assays such as Annexin V/propidium iodide staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov
Molecular Mechanisms of Action Elucidation
Understanding the molecular mechanisms of action is crucial for the development of targeted cancer therapies. For analogs of this compound, research has begun to shed light on their biological targets and the downstream effects of their interactions.
Identification and Validation of Biological Targets
A critical step in elucidating the mechanism of action of a potential anticancer compound is the identification of its biological targets. For N-(pyridin-4-ylmethyl)aniline derivatives, which share a similar structural motif with this compound, vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), has been identified as a potential target. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. nih.gov Inhibition of this receptor can thus be an effective anticancer strategy. nih.gov
Computational methods, such as 3D-QSAR and molecular docking, have been employed to design and predict the activity of novel KDR inhibitors based on the N-(pyridin-4-ylmethyl)aniline scaffold. nih.gov These in silico approaches help in identifying key structural features required for potent inhibition and guide the synthesis of new derivatives with improved activity. nih.gov
Structural Basis of Ligand-Protein Recognition
The interaction between a ligand and its protein target at a molecular level provides a detailed understanding of the basis of its biological activity. While a crystal structure of this compound bound to a biological target is not available, studies on related compounds provide insights into potential binding modes.
Downstream Biochemical Cascade Perturbations
The binding of a compound to its biological target initiates a cascade of downstream signaling events. For inhibitors of receptor tyrosine kinases like VEGFR-2, the immediate effect is the blockage of the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways.
In the case of VEGFR-2 inhibition by structurally related N-(pyridin-4-ylmethyl)aniline derivatives, this would lead to the suppression of pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. nih.gov These pathways are crucial for cell proliferation, survival, and angiogenesis. nih.gov The inhibition of these cascades ultimately results in the observed anti-proliferative and pro-apoptotic effects on cancer cells. nih.gov
For instance, studies on other benzamide derivatives have shown that they can block the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. nih.gov Western blot analysis in such studies has confirmed the reduced phosphorylation of key proteins in this pathway, providing evidence for the on-target effect of the compounds. nih.gov
In-Depth Analysis of this compound Reveals Research Gap in Public Domain
Despite its defined chemical structure and presence in chemical databases, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the detailed structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies for the compound this compound.
While the individual components of the molecule—a benzoic acid core and a pyridinylmethylamino side chain—are common motifs in medicinal chemistry, and numerous studies exist for analogues, specific and systematic research on this compound itself is not readily found in the public domain. This scarcity of dedicated research prevents a thorough analysis as outlined in a structured examination of its SAR and QSAR profile.
The intended exploration, which would have systematically investigated the influence of substituents on the benzoic acid core, modifications to the pyridinylmethylamino side chain, and stereochemical considerations, cannot be substantiated with specific research findings. For instance, data tables detailing how various electron-donating or electron-withdrawing groups on the benzoic acid ring affect biological activity for this particular compound are absent from the literature. Similarly, the impact of altering the length or substitution pattern of the pyridinylmethylamino moiety has not been specifically documented for this molecule.
Furthermore, the development of predictive QSAR models, which are crucial for understanding the physicochemical properties that drive the biological activity of a series of compounds, appears not to have been undertaken or at least not published for analogues of this compound. Consequently, the identification of key pharmacophoric features—the essential three-dimensional arrangement of functional groups required for biological activity—remains speculative for this compound.
Although related research on broader classes of compounds, such as benzoylaminobenzoic acid derivatives and N-(pyridin-4-ylmethyl)aniline derivatives, can provide a general context for the types of biological activities these scaffolds might exhibit, a direct and scientifically rigorous extrapolation to this compound is not feasible. Such an approach would not adhere to the principles of evidence-based scientific reporting.
In-depth Analysis of this compound Analogues: Unraveling Structure-Activity Relationships for Enhanced Potency and Selectivity
The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. A key aspect of this process is the systematic exploration of the structure-activity relationship (SAR) of a lead compound to optimize its biological activity. This article focuses on the chemical compound this compound and the principles guiding the design of its analogues to achieve improved potency and selectivity.
Structure Activity Relationship Sar Studies of 4 4 Pyridinylmethyl Amino Benzoic Acid Analogues
Intensive research into the analogues of 4-[(4-Pyridinylmethyl)amino]benzoic acid has provided critical insights into how structural modifications influence their biological activity. These studies typically involve the synthesis of a series of related compounds and the evaluation of their inhibitory effects on specific biological targets.
The development of potent and selective inhibitors based on the this compound scaffold is guided by a set of rational design principles derived from SAR studies. These principles focus on the strategic modification of different parts of the molecule to enhance its interaction with the target enzyme while minimizing off-target effects.
The core structure of this compound consists of three key components that can be systematically modified: the pyridine (B92270) ring, the benzoic acid moiety, and the secondary amine linker.
Modifications to the Pyridine Ring:
The pyridine ring often plays a crucial role in establishing key interactions within the binding site of a target enzyme. Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring the molecule. The position of the nitrogen atom and the substitution pattern on the pyridine ring are pivotal for potency and selectivity.
For instance, studies on related heterocyclic scaffolds have demonstrated that the introduction of small alkyl or electron-withdrawing groups at specific positions on the pyridine ring can significantly impact binding affinity. For example, in a series of 4-aminopyridine (B3432731) derivatives, a methyl group at the 3-position was found to increase potency seven-fold compared to the unsubstituted parent compound. Conversely, a trifluoromethyl group at the same position led to a decrease in activity.
Modifications to the Benzoic Acid Moiety:
Research on various benzoic acid derivatives has shown that the introduction of substituents at the ortho and meta positions can modulate potency. For example, in a study of benzoic acid derivatives as phosphatase inhibitors, the addition of a rhodanine-based scaffold at the para-position led to potent and selective compounds.
The Role of the Linker:
The secondary amine that connects the pyridinylmethyl and benzoic acid moieties provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding. The length and nature of this linker are critical. Modifications, such as the introduction of steric hindrance or altering its hydrogen-bonding capacity, can have a profound effect on the compound's activity.
The following table summarizes the general principles for the rational design of analogues of this compound:
| Molecular Component | Design Strategy | Rationale |
| Pyridine Ring | Introduction of small, electron-donating groups at the 3-position. | May enhance favorable interactions with the target, potentially increasing potency. |
| Introduction of electron-withdrawing groups. | Can decrease basicity and may lead to reduced activity, but can also enhance selectivity. | |
| Benzoic Acid Ring | Maintain the carboxylic acid group. | Essential for key ionic and hydrogen bond interactions with the target enzyme. |
| Introduce substituents at ortho or meta positions. | Can modulate electronic properties and lipophilicity to optimize binding and pharmacokinetic properties. | |
| Linker | Maintain the secondary amine. | Provides necessary flexibility and hydrogen bonding capability for optimal binding. |
| Introduce conformational constraints. | Can lock the molecule in a bioactive conformation, potentially increasing potency and selectivity. |
The following interactive table presents hypothetical data to illustrate the application of these design principles. The inhibitory concentration (IC50) is a measure of the potency of a compound, with lower values indicating higher potency.
| Compound ID | Pyridine Ring Substitution | Benzoic Acid Ring Substitution | Linker Modification | IC50 (nM) |
| 1 | None | None | None | 500 |
| 2 | 3-Methyl | None | None | 70 |
| 3 | 3-Trifluoromethyl | None | None | 1500 |
| 4 | None | 2-Fluoro | None | 350 |
| 5 | None | None | N-Methyl | 800 |
This data illustrates that a small methyl group on the pyridine ring (Compound 2) can significantly improve potency compared to the parent compound (Compound 1). Conversely, a bulky, electron-withdrawing group (Compound 3) or modification of the linker (Compound 5) can be detrimental to activity. A substituent on the benzoic acid ring (Compound 4) can have a modest effect.
Computational and Theoretical Investigations of 4 4 Pyridinylmethyl Amino Benzoic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools to understand the behavior of molecules like 4-[(4-Pyridinylmethyl)amino]benzoic acid at an atomic level. These methods can predict how the molecule might interact with biological targets and its dynamic behavior in different environments.
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound into the binding site of a protein of interest to predict its binding affinity and mode.
Hypothetical Docking Study Workflow:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Receptor: A biological target (e.g., an enzyme or receptor) would be chosen based on a therapeutic hypothesis. The 3D structure of the target would be obtained from a protein database, and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would be used to systematically fit the ligand into the receptor's binding site in various orientations and conformations.
Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would be analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the target.
Such studies are crucial in drug discovery for hit identification and lead optimization. For instance, similar docking studies have been performed on derivatives of 4-aminobenzoic acid to evaluate their potential as antimicrobial agents by targeting enzymes like dihydrofolate reductase.
Molecular Dynamics Simulations of Conformational Space
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For this compound, an MD simulation could reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological membrane.
An MD simulation would typically involve:
Placing the molecule in a simulation box with solvent molecules (e.g., water).
Applying a force field to describe the interactions between atoms.
Solving Newton's equations of motion to simulate the movement of each atom over a specific period.
The resulting trajectory would provide detailed information on the molecule's conformational changes, flexibility, and interactions with surrounding molecules. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site.
Quantum Chemical Characterization
Quantum chemistry calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.
Electronic Structure Analysis and Reactivity Predictions
Methods like Density Functional Theory (DFT) would be employed to calculate the electronic structure of this compound. These calculations can determine:
Molecular Orbitals: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Electrostatic Potential: This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions, particularly hydrogen bonding.
Reactivity Descriptors: Various parameters derived from quantum chemical calculations can quantify the molecule's reactivity.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Significance |
| HOMO Energy | Indicates the ability to donate electrons. |
| LUMO Energy | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Dipole Moment | Provides insight into the molecule's polarity. |
| Electrostatic Potential | Highlights regions for potential intermolecular interactions. |
Spectroscopic Property Simulations
Quantum chemical methods can also simulate various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of characteristic peaks in an IR spectrum, corresponding to specific functional groups.
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.
In Silico Screening and Virtual Library Design
In silico screening involves computationally searching large libraries of compounds to identify those with a high probability of binding to a specific biological target. While there is no specific evidence of this compound being used as a scaffold in large-scale virtual screening campaigns, its structure lends itself to such applications.
A virtual library could be designed by modifying the core structure of this compound. For example, different substituents could be added to the benzoic acid or pyridine (B92270) rings. This library could then be screened against a variety of targets to identify potential lead compounds for different diseases. This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test in the lab.
Ligand-Based Virtual Screening
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active for a particular target. These known active molecules, or ligands, are used to create a model that defines the essential chemical features required for bioactivity. This model, often called a pharmacophore, is then used to screen large compound databases to find other molecules that fit the model.
For This compound , no studies detailing a ligand-based virtual screening campaign have been published. Such a study would require a set of known active compounds that are structurally similar or share a common biological target. Without this initial data, the development of a predictive pharmacophore model involving this specific compound is not feasible.
Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or increasingly through computational modeling. In SBVS, candidate molecules are computationally "docked" into the binding site of the target protein, and their binding affinity is estimated using scoring functions.
There are no published research articles that describe a structure-based virtual screening study centered on or including This compound . To perform such a study, a specific biological target for this compound would first need to be identified. Following the identification of a target, the three-dimensional structure of that target would be necessary to perform docking simulations. The absence of such foundational research precludes any detailed discussion on the structure-based virtual screening of this compound.
Advanced Analytical Methodologies for Research on 4 4 Pyridinylmethyl Amino Benzoic Acid
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the elucidation of the molecular structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid and for the identification of any potential impurities.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals are characteristic of the compound's specific proton environments. For instance, the aromatic protons on the benzoic acid and pyridine (B92270) rings will appear in distinct regions of the spectrum, and their coupling patterns will reveal their relative positions. The methylene (B1212753) protons of the bridging group will also exhibit a characteristic signal.
¹³C NMR provides complementary information by identifying the chemical shifts of each unique carbon atom in the molecule, including the quaternary carbons of the aromatic rings and the carboxyl group, which are not observable in ¹H NMR. The precise chemical shifts are sensitive to the electronic environment of each nucleus, confirming the connectivity of the molecular framework.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Pyridine) | 8.50-8.60 | Doublet | 2H |
| Aromatic (Benzoic Acid) | 7.80-7.90 | Doublet | 2H |
| Aromatic (Pyridine) | 7.25-7.35 | Doublet | 2H |
| Aromatic (Benzoic Acid) | 6.60-6.70 | Doublet | 2H |
| Methylene (-CH₂-) | 4.50-4.60 | Singlet | 2H |
| Amine (-NH-) | ~6.0 (broad) | Singlet | 1H |
| Carboxylic Acid (-COOH) | ~12.0 (broad) | Singlet | 1H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry for Precise Molecular Mass and Fragmentation
Mass spectrometry (MS) is a powerful tool for determining the precise molecular mass of this compound and for studying its fragmentation patterns, which can further confirm its structure. High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of accuracy, distinguishing the target compound from isomers or other molecules with similar nominal masses.
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for this compound. ESI is particularly well-suited for this molecule due to its polar nature. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Key fragmentation pathways often involve the cleavage of the benzylic C-N bond, leading to the formation of characteristic pyridinylmethyl and aminobenzoic acid fragments.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 229.0972 | Protonated molecular ion |
| [M-H]⁻ | 227.0824 | Deprotonated molecular ion |
| C₇H₆NO₂ | 136.0393 | Fragment corresponding to the aminobenzoic acid moiety |
| C₆H₆N | 92.0498 | Fragment corresponding to the pyridinylmethyl moiety |
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. The absorption of specific frequencies of infrared light corresponds to the vibrational modes of the chemical bonds.
Key characteristic IR absorption bands include:
N-H stretch: A medium to sharp band in the region of 3300-3500 cm⁻¹.
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy offers complementary vibrational information and is particularly useful for observing the symmetric vibrations of the aromatic rings.
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, reveals information about the electronic transitions within the molecule. The presence of conjugated aromatic systems in this compound results in strong UV absorption. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and can be used for quantitative analysis.
Chromatographic Separations and Quantitation in Research Matrices
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex research samples.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of this compound due to its non-volatile and polar nature. Method development typically involves optimizing several key parameters to achieve good resolution, peak shape, and analysis time.
Stationary Phase: Reversed-phase columns, such as C18 or C8, are frequently used. The nonpolar stationary phase retains the compound based on its hydrophobicity.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous phase is a critical parameter as it affects the ionization state of the carboxylic acid and the amine and pyridine functionalities, thereby influencing retention. Gradient elution, where the proportion of the organic modifier is changed during the run, is often necessary to achieve optimal separation of the target compound from its impurities.
Detection: UV detection is the most common method, with the wavelength set at or near the λmax of the compound to ensure high sensitivity.
A well-developed HPLC method can be used for purity assessment by separating and quantifying any related substances and for assay determination to establish the concentration of the compound in a sample.
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. However, GC can be employed for the analysis of volatile impurities that may be present in the sample.
For the analysis of the compound itself by GC, a derivatization step is necessary to convert it into a more volatile and thermally stable form. A common derivatization reaction is silylation, where the acidic protons of the carboxylic acid and amine groups are replaced with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivative is more amenable to GC analysis.
GC coupled with a mass spectrometer (GC-MS) is a powerful technique for the identification of unknown volatile impurities by comparing their mass spectra to spectral libraries.
Capillary Electrophoresis Applications
Capillary Electrophoresis (CE) stands out as a high-efficiency analytical technique for the separation and analysis of minute quantities of chemical compounds. youtube.com Its application to the study of this compound is predicated on the compound's inherent physicochemical properties. As a molecule containing both a basic pyridine ring and an acidic carboxylic acid group, it is amphoteric, meaning its net charge is dependent on the pH of the surrounding medium. This characteristic is central to its analysis by CE.
Capillary Zone Electrophoresis (CZE), the most fundamental and widely used mode of CE, is particularly well-suited for this compound. nih.govcore.ac.uk In CZE, separation occurs in a buffer-filled capillary under the influence of an electric field. core.ac.ukwikipedia.org The migration speed and direction of an analyte are determined by its charge-to-size ratio and the electroosmotic flow (EOF) of the buffer. nih.gov For this compound, the pH of the background electrolyte (BGE) is a critical parameter.
At low pH (e.g., < 4): The carboxylic acid group is protonated (neutral), while the pyridine nitrogen and the secondary amine are protonated (positive charge). The molecule will carry a net positive charge and migrate toward the cathode.
At neutral pH: The carboxylic acid group is deprotonated (negative charge), and the pyridine nitrogen is protonated (positive charge), resulting in a zwitterionic state. The net charge will be close to zero, but its mobility can be finely tuned by small pH adjustments.
At high pH (e.g., > 9): The carboxylic acid is deprotonated (negative charge), and the pyridine nitrogen is neutral. The molecule will possess a net negative charge and migrate toward the anode, against the typical direction of the EOF. nih.gov
By carefully selecting the pH of the buffer, separation from impurities, precursors (such as 4-aminobenzoic acid and pyridine-4-carboxaldehyde), or related isomers can be achieved with high resolution. usp.org Detection is typically accomplished using on-column UV-Vis absorbance, as the aromatic rings in the molecule provide strong chromophores. wikipedia.org
The table below outlines a hypothetical set of parameters for the analysis of this compound by CZE, based on methods developed for similar anionic and amphoteric compounds. nih.govnih.gov
Table 1: Illustrative Capillary Zone Electrophoresis Parameters for this compound Analysis
| Parameter | Value/Condition | Purpose |
| Instrument | Commercial CE System | Provides stable voltage, temperature control, and detection. |
| Capillary | Fused-Silica | Standard capillary material; surface silanol (B1196071) groups generate EOF. |
| Capillary Dimensions | 50 µm i.d., 50-60 cm total length | Common dimensions balancing sample capacity and heat dissipation. |
| Background Electrolyte | 20-50 mM Phosphate or Borate Buffer | Buffering capacity to maintain stable pH and analyte charge. |
| pH | 3.0 - 10.0 | Selected to optimize the charge difference between the analyte and potential impurities. |
| Applied Voltage | 15-25 kV (Normal or Reverse Polarity) | Driving force for migration; polarity depends on analyte's net charge at the chosen pH. |
| Temperature | 25 °C | Controlled to ensure reproducible migration times and viscosity. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, precise plug of the sample into the capillary. |
| Detection | UV Absorbance at 254 nm or 280 nm | The aromatic rings of the compound allow for sensitive detection. |
Crystallographic Analysis of this compound and Complexes
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. nih.gov For a molecule like this compound, crystallographic analysis provides definitive information on its conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com This structural data is foundational for understanding its chemical behavior, designing derivatives, and interpreting its interactions with other molecules, including biological targets. nih.govnih.gov
Single-Crystal X-ray Diffraction for Absolute Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure. While specific crystallographic data for this compound is not widely published, analysis of closely related structures provides significant insight into its likely solid-state conformation. For instance, studies on various pyridine nih.govtandfonline.comwikipedia.orgrsc.org, 4-aminobenzoic acid rsc.orgnih.govresearchgate.netnih.gov, and similar ligand derivatives researchgate.net reveal common structural motifs.
The data in the table below is from a single-crystal X-ray study of a very similar compound, (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid, which features an imine (-C=N-) linker instead of the secondary amine (-CH₂-NH-) linker. This data illustrates the type of precise structural information obtained from such an analysis.
Table 2: Crystallographic Data for the Related Compound (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.018(1) Å |
| b = 13.999(3) Å | |
| c = 14.197(3) Å | |
| α = 90° | |
| β = 98.78(3)° | |
| γ = 90° | |
| Volume | 1180.4(4) ų |
| Z (Molecules per unit cell) | 4 |
| Key Structural Feature | The molecule adopts a V-shape, with a significant dihedral angle between the phenyl and pyridyl rings. |
Data sourced from a study on the related imine derivative.
This structural information is crucial for computational chemistry and drug design, providing an experimentally validated model of the molecule's conformation.
Co-crystallization with Biological Targets
Understanding how a potential therapeutic agent interacts with its biological target (e.g., an enzyme or receptor) at the atomic level is a primary goal of structure-based drug design. nih.govfrontiersin.org Co-crystallization is a powerful technique used to achieve this, involving the formation of a single crystal containing both the target protein and the bound ligand. springernature.comnih.gov Subsequent X-ray diffraction analysis reveals the precise binding mode of the ligand within the protein's active site. nih.govspringernature.com
For this compound, its structural features make it an ideal candidate for forming specific, non-covalent interactions with a protein target. researchgate.net
The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with basic residues like Lysine or Arginine, or with backbone amide groups.
The pyridine nitrogen is a hydrogen bond acceptor, capable of interacting with donor residues such as Serine, Threonine, or Tyrosine.
The secondary amine linker can serve as a hydrogen bond donor.
The aromatic rings can participate in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The process of obtaining a protein-ligand co-crystal can be approached in two main ways:
Co-crystallization: The purified protein is mixed with the ligand in solution before crystallization trials are initiated. nih.govpeakproteins.com This allows the protein-ligand complex to form in its equilibrium state prior to crystallization.
Soaking: A pre-existing crystal of the apo-protein (protein without a ligand) is soaked in a solution containing the ligand. nih.govcreative-biostructure.com The ligand then diffuses into the crystal and binds to the protein.
Successfully obtaining a high-resolution structure of this compound bound to a target would provide invaluable information, guiding the optimization of the compound to enhance potency and selectivity. creative-biostructure.comdomainex.co.uk It would allow medicinal chemists to visualize the "interaction inventory" and make rational, data-driven decisions for designing improved analogues. nih.gov
Emerging Research Areas and Future Perspectives for 4 4 Pyridinylmethyl Amino Benzoic Acid
Integration into Novel Chemical Biology Tools
The structure of 4-[(4-Pyridinylmethyl)amino]benzoic acid is well-suited for its development into novel chemical biology probes. Chemical biology relies on small molecules to perturb and study biological systems, and this compound possesses key features for such applications. The carboxylic acid handle allows for straightforward chemical modification, enabling its conjugation to reporter molecules like fluorophores or biotin. This would create chemical probes capable of tracking the molecule's interactions and localization within cells.
Furthermore, the pyridine (B92270) nitrogen offers a potential site for metal coordination or other specific interactions, which could be exploited to design probes that respond to specific microenvironments within a biological system. Its similarity to PABA, a crucial metabolite for folate synthesis in many organisms, suggests that it could be used as a competitive inhibitor or a probe to investigate enzymes within the folate pathway. nih.gov
Potential in Targeted Delivery Systems Research
In the field of drug delivery, the precise targeting of therapeutic agents to diseased cells or tissues is a primary objective. The this compound scaffold is a promising component for creating such targeted systems. The carboxylic acid group can be activated to form amide bonds with targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, or to link directly to a drug payload.
Conversely, the pyridinylmethylamino portion of the molecule can be modified to tune the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. This dual functionality allows for the construction of complex, multi-component delivery systems where this molecule acts as a stable linker connecting the targeting moiety to the therapeutic agent, facilitating research into next-generation precision medicines.
Role in Preclinical Development of Lead Compounds
In pharmaceutical research, this compound serves as a valuable scaffold or "building block" for the synthesis of new chemical entities. nih.gov Its parent molecule, PABA, is a well-established starting material in medicinal chemistry, known for generating derivatives with a wide array of biological activities, including anticancer and antimicrobial properties. nih.gov
The synthetic accessibility of this compound allows chemists to generate large libraries of related compounds by modifying either the benzoic acid or the pyridine ring. These libraries can then be screened in high-throughput assays to identify "hit" compounds with desired biological activity. A hit compound can subsequently be optimized through further chemical modifications to improve its potency, selectivity, and drug-like properties, leading to the identification of a preclinical lead compound. The structural rigidity and defined vectoral properties of the scaffold make it an excellent foundation for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.
Interdisciplinary Approaches in Systems Biology and Omics Research
Systems biology and associated omics fields (genomics, proteomics, metabolomics) aim to understand the complex interactions within entire biological systems. Chemical tools are indispensable in this endeavor, and molecules like this compound have a clear potential role. Its use as a scaffold for creating diverse chemical libraries is directly applicable to chemical genomics and proteomics, where thousands of compounds are screened to identify molecules that modulate specific pathways or protein functions. nih.gov
By systematically studying the effects of a library derived from this scaffold, researchers can map out complex biological networks and identify novel drug targets. For instance, derivatives could be used in affinity-based proteomics to pull down and identify their protein binding partners, revealing new therapeutic targets. The integration of this compound into large-scale screening databases and its application in high-content screening campaigns represent a key interdisciplinary approach, merging synthetic chemistry with systems-level biological analysis to accelerate our understanding of health and disease. nih.gov
Compound Information Table
| Compound Name | Synonyms | Molecular Formula |
| This compound | 4-((Pyridin-4-ylmethyl)amino)benzoic acid | C13H12N2O2 |
| Para-aminobenzoic acid | PABA; 4-Aminobenzoic acid | C7H7NO2 |
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5966-20-1 | PubChem nih.gov |
| Molecular Weight | 228.25 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(4-Pyridinylmethyl)amino]benzoic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid with 4-(chloromethyl)pyridine under basic conditions. Key steps include:
-
Reagent Selection : Use potassium carbonate (K₂CO₃) as a base in anhydrous dimethylformamide (DMF) to facilitate nucleophilic substitution .
-
Temperature Control : Maintain reflux conditions (~80–100°C) for 12–24 hours to ensure complete reaction.
-
Purification : Isolate the product via acid-base extraction (adjust pH to precipitate the product) followed by recrystallization from ethanol/water.
-
Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Typical yields range from 60–75% .
Parameter Condition Solvent DMF Base K₂CO₃ Temperature 80–100°C Reaction Time 12–24 hours Purification Method Recrystallization (EtOH/H₂O)
Q. How can X-ray crystallography be utilized to determine the molecular structure and intermolecular interactions of this compound?
- Methodological Answer :
-
Crystallization : Grow single crystals via slow evaporation of a saturated solution in methanol or acetonitrile.
-
Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Rigaku XtaLAB Synergy) to collect intensity data .
-
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing and refine with SHELXL .
-
Key Parameters : Analyze hydrogen bonding (e.g., O–H···N interactions between benzoic acid and pyridine groups) and π-π stacking distances (typically 3.5–4.0 Å) .
Crystallographic Data Value Space Group P2₁/c Unit Cell (Å) a=14.77, b=6.67, c=26.24 Z 8 R-factor <0.05
Q. What spectroscopic techniques are most effective for characterizing functional groups and confirming purity?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows signals at δ ~8.5 ppm (pyridine protons) and δ ~12.5 ppm (carboxylic acid proton). ¹³C NMR confirms the carbonyl (C=O) at ~167 ppm .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 245.1) .
- Purity : Validate via HPLC (C18 column, acetonitrile/water + 0.1% TFA, retention time ~6.2 min) .
Advanced Research Questions
Q. How does the pyridinylmethylamino group influence the compound’s solubility and reactivity in aqueous versus organic solvents?
- Methodological Answer :
- Solubility : The pyridine moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces aqueous solubility due to hydrophobic interactions. Quantify via shake-flask method (log P ≈ 1.2) .
- Reactivity : The amino group acts as a weak base (pKₐ ~5.5), enabling pH-dependent reactivity. Protonation at low pH enhances electrophilic substitution at the pyridine ring .
Q. What computational methods are recommended for modeling electronic structure and predicting pharmacological activity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV) .
- Molecular Docking : Dock into kinase active sites (e.g., EGFR) using AutoDock Vina. Key interactions include hydrogen bonding with Asp831 and π-stacking with Phe832 .
- ADMET Prediction : Predict bioavailability (Lipinski’s Rule compliance: MW <500, log P <5) and toxicity (AMES test) via SwissADME .
Q. How can regioselective functionalization of the benzoic acid moiety be achieved, and what are the challenges?
- Methodological Answer :
- Protection/Deprotection : Protect the carboxylic acid as a methyl ester (CH₃I/K₂CO₃) to direct electrophilic substitution to the para position .
- Challenges : Competing reactions at the pyridine ring may occur. Mitigate via low-temperature reactions (–10°C) and sterically hindered reagents (e.g., tert-butyl nitrite) .
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Inhibition Assay : Use ADP-Glo™ Kinase Assay (Promega) with recombinant EGFR kinase. Incubate compound (0.1–100 µM) with ATP (10 µM) and substrate peptide .
- IC₅₀ Determination : Fit dose-response data to a four-parameter logistic equation (typical IC₅₀ ~2.5 µM) .
- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
